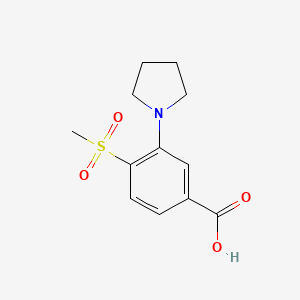

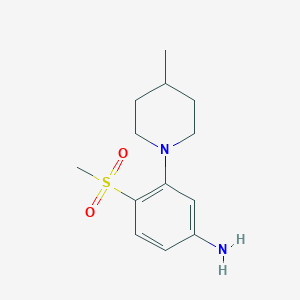

![molecular formula C12H14N2 B1328792 1,2,3,4,5,6-六氢吲哚并[4,5-b]吲哚 CAS No. 7546-78-3](/img/structure/B1328792.png)

1,2,3,4,5,6-六氢吲哚并[4,5-b]吲哚

描述

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is a heterocyclic compound that has attracted a lot of attention from the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique structure and interesting pharmacological properties.

科学研究应用

吲哚合成

1,2,3,4,5,6-六氢吲哚并[4,5-b]吲哚属于更广泛的吲哚化学家族。吲哚化合物,包括六氢吲哚并[4,5-b]吲哚,引起了有机合成方面的相当大兴趣。一篇综述将吲哚合成分类为九种类型,基于形成五元吲哚环中的最后一个键。这些方法对于构建吲哚核心至关重要,这对许多生物活性化合物至关重要。该综述突出了与吲哚合成相关的名字反应,如巴托利、比施勒和费希尔吲哚合成(Taber & Tirunahari, 2011)。

生物应用和药理潜力

吲哚及其衍生物,包括六氢吲哚并[4,5-b]吲哚,展示了广泛的生物活性。由于其抗菌、抗癌、抗氧化、抗炎和抗病毒特性,它们已被用于开发各种药物。这些化合物还显示出在治疗糖尿病、结核病和其他疾病方面的潜力(Ali et al., 2013)。吲哚衍生物的多样的药理活性引起了重大关注,导致合成各种基于吲哚的化合物用于治疗应用(Kumar et al., 2020)。

吲哚在组合化学中的应用

皮克特-斯彭格勒反应被用于合成四氢-β-咔啉骨架,这在基于吲哚的生物碱和市售药物中很常见。基于吲哚的生物碱,如六氢吲哚并[4,5-b]吲哚,在组合化学中占据重要地位,导致药物发现方面的重大进展。立体选择性的皮克特-斯彭格勒反应是一种显著的合成技术,用于创建这些骨架,在过去二十年中在固相和溶液相中采用了各种策略(Rao et al., 2017)。

未来方向

作用机制

Target of Action

The primary targets of 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole interacts with its targets by inhibiting their activity . It has been found that the compound and its derivatives can inhibit both AChE and BChE, with a structure-dependent selectivity towards BChE . This inhibition results in an increase in acetylcholine levels, which can help improve cognitive function .

Biochemical Pathways

The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. By inhibiting the enzymes that break down acetylcholine, the compound increases the availability of this neurotransmitter, enhancing nerve impulse transmission .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are not available, the compound’s molecular weight (186.259) suggests it may have favorable pharmacokinetic properties . The molecular weight is within the range typically associated with good absorption and distribution characteristics .

Result of Action

The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole leads to increased acetylcholine levels . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease . Moreover, certain derivatives of the compound have shown neuroprotective effects, further suggesting potential therapeutic applications .

属性

IUPAC Name |

1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUNYFTXLWTSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274826 | |

| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7546-78-3 | |

| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)